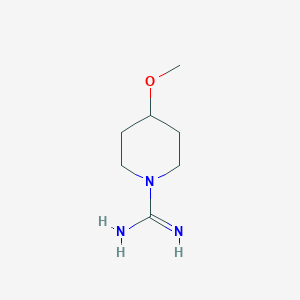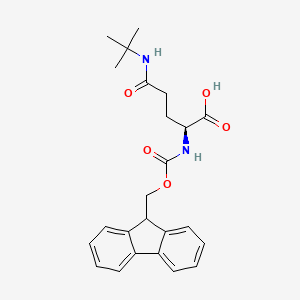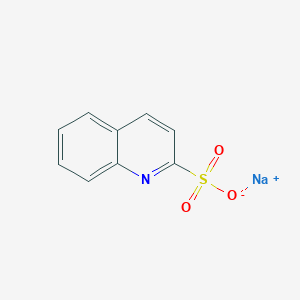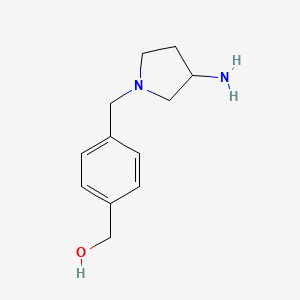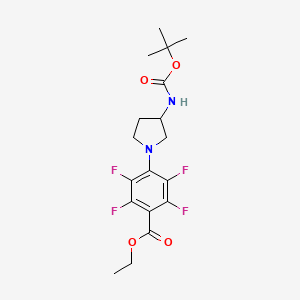
Ethyl 4-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)-2,3,5,6-tetrafluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)-2,3,5,6-tetrafluorobenzoate is a complex organic compound that features a combination of fluorinated aromatic rings, pyrrolidine, and tert-butoxycarbonyl (Boc) protecting groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)-2,3,5,6-tetrafluorobenzoate typically involves multiple steps, starting with the preparation of the fluorinated benzoate core. The introduction of the tert-butoxycarbonyl group is often achieved using tert-butyl chloroformate in the presence of a base such as triethylamine. The pyrrolidine ring is then introduced through nucleophilic substitution reactions, often using pyrrolidine and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)-2,3,5,6-tetrafluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the aromatic ring or other parts of the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorinated aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
Ethyl 4-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)-2,3,5,6-tetrafluorobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)-2,3,5,6-tetrafluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, where it can either inhibit or activate biological processes. The pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-(3-aminopyrrolidin-1-yl)-2,3,5,6-tetrafluorobenzoate: Lacks the tert-butoxycarbonyl protecting group, making it more reactive.
Ethyl 4-(3-(dimethylamino)pyrrolidin-1-yl)-2,3,5,6-tetrafluorobenzoate: Contains a dimethylamino group instead of the tert-butoxycarbonyl group, altering its chemical properties and reactivity.
Uniqueness
The presence of the tert-butoxycarbonyl group in Ethyl 4-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)-2,3,5,6-tetrafluorobenzoate provides additional stability and protection during chemical reactions, making it a valuable intermediate in complex synthetic pathways. This uniqueness allows for selective reactions and modifications that are not possible with similar compounds.
Propiedades
Fórmula molecular |
C18H22F4N2O4 |
|---|---|
Peso molecular |
406.4 g/mol |
Nombre IUPAC |
ethyl 2,3,5,6-tetrafluoro-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C18H22F4N2O4/c1-5-27-16(25)10-11(19)13(21)15(14(22)12(10)20)24-7-6-9(8-24)23-17(26)28-18(2,3)4/h9H,5-8H2,1-4H3,(H,23,26) |
Clave InChI |
NCXJLWALEPAWMM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=C(C(=C1F)F)N2CCC(C2)NC(=O)OC(C)(C)C)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



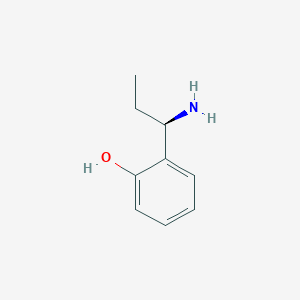
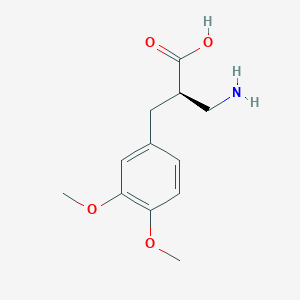

![tert-Butyl (7-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbamate](/img/structure/B12953653.png)
![9H-fluoren-9-ylmethyl N-[(3S)-1-hydroxy-5-methylhexan-3-yl]carbamate](/img/structure/B12953659.png)
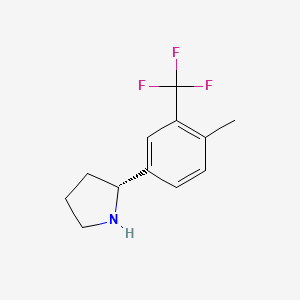
![rel-tert-Butyl ((1R,5S,7R)-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)carbamate](/img/structure/B12953672.png)
